4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile
Description
4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile is a tetrahydropyran (oxane) derivative featuring a carbonitrile group at the 4-position of the oxane ring and a 4-methoxyphenylmethyl substituent. The methoxy group enhances electron-donating properties, while the nitrile group contributes to polarity and reactivity, making it a versatile intermediate for further functionalization .
Structurally, the compound combines a rigid oxane ring with a flexible 4-methoxyphenylmethyl chain, allowing for tunable steric and electronic effects. Its synthesis likely involves nucleophilic substitution or cyclization reactions, as evidenced by methods used for related chromene and pyran derivatives .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-16-13-4-2-12(3-5-13)10-14(11-15)6-8-17-9-7-14/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGORSRKTURQGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCOCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172515 | |
| Record name | 2H-Pyran-4-carbonitrile, tetrahydro-4-[(4-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393330-62-5 | |
| Record name | 2H-Pyran-4-carbonitrile, tetrahydro-4-[(4-methoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carbonitrile, tetrahydro-4-[(4-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile typically involves the reaction of 4-methoxybenzyl chloride with oxane-4-carbonitrile in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxane-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carbonitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxane-4-carboxylic acid derivatives.
Reduction: 4-[(4-Methoxyphenyl)methyl]oxane-4-amine.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving organic synthesis and reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[(3-Methoxyphenyl)methyl]oxane-4-carbonitrile
- Structural Difference : The methoxy group is at the 3-position of the phenyl ring instead of the 4-position.
- This may affect solubility and crystallization behavior .
4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile
- Structural Difference : The 4-methoxyphenyl group is replaced with a 4-(trifluoromethyl)phenyl group.
- Impact: The electron-withdrawing trifluoromethyl group increases hydrophobicity and electronegativity, which could enhance stability in oxidative environments.
4-[(4-Chlorophenyl)methyl]oxane-4-carbonitrile Derivatives
- Structural Difference : Substitution of methoxy with chloro or other halogens (e.g., ).
- Impact : Chlorine’s electronegativity and larger atomic radius may increase steric hindrance and alter dipole moments, influencing binding affinities in biological systems .
Biphenyl Derivatives with Methoxy and Nitrile Groups
4′-Methoxybiphenyl-4-carbonitrile
- Structural Difference : A biphenyl core replaces the oxane ring.
- Properties : The planar biphenyl structure facilitates π-π stacking, making it useful in liquid crystals (e.g., 5OCB, CAS 52364-71-3 ). The absence of the oxane ring reduces steric bulk, enhancing thermal stability but limiting conformational flexibility compared to the oxane-based compound .
Chromene and Pyran Derivatives
2-Amino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
- Structural Difference : Incorporates a chromene (benzopyran) ring instead of oxane.
- Applications : Chromene derivatives exhibit anticancer and antimicrobial activities, as shown in studies by Kemnitzer et al. and Mahdavi et al. The extended aromatic system in chromenes enhances UV absorption, which is absent in the oxane analog .
4-(4-Methoxyphenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile
- Structural Difference: Contains a nitro group and methylamino substituents on the pyran ring.
- Reactivity: The nitro group increases electrophilicity, enabling participation in reduction or nucleophilic aromatic substitution reactions. This compound’s crystal structure (R factor = 0.040) confirms planar geometry, contrasting with the non-aromatic oxane ring .
Data Table: Key Properties of Selected Compounds
Biological Activity
4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile, a compound with notable structural features, has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula for 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile is , and it features a methoxyphenyl group attached to an oxane ring with a carbonitrile functional group. Its molecular structure is pivotal in determining its biological activity.
The biological activity of 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile is believed to stem from its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit antioxidant , anti-inflammatory , and antimicrobial properties.
Antioxidant Activity
Research indicates that compounds similar to 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile possess significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This inhibition suggests potential applications in treating inflammatory conditions.
Antimicrobial Properties
Preliminary evaluations indicate that 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile exhibits antimicrobial activity against a range of pathogens. This property could be beneficial in developing new antimicrobial agents.
Case Studies
- In vitro Studies : A study assessed the antioxidant capacity of various compounds, including 4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile, using DPPH radical scavenging assays. Results demonstrated a significant reduction in DPPH radicals, indicating strong antioxidant potential.
- Anti-inflammatory Research : In a controlled experiment, the compound was tested for its effect on COX enzyme activity. The results showed a dose-dependent inhibition of COX-2 activity, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Testing : The compound was evaluated against common bacterial strains using the disk diffusion method. It exhibited notable zones of inhibition, confirming its effectiveness against certain bacteria.
Data Summary
| Biological Activity | Method Used | Result |
|---|---|---|
| Antioxidant | DPPH Assay | Significant radical scavenging activity |
| Anti-inflammatory | COX Inhibition Assay | Dose-dependent inhibition of COX-2 |
| Antimicrobial | Disk Diffusion | Zones of inhibition observed against bacterial strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
